4-Bromo-6-(3-bromophenyl)pyrimidine is a disubstituted pyrimidine derivative. Pyrimidine itself is an aromatic heterocyclic organic compound, serving as a fundamental building block for numerous biologically active molecules, including nucleic acids and pharmaceuticals. The presence of two bromine atoms, especially at positions 4 and 6 of the pyrimidine ring, suggests potential reactivity towards various chemical transformations, particularly those involving metal-catalyzed cross-coupling reactions [, , , , , , , ].
4-Bromo-6-(3-bromophenyl)pyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of bromine substituents at specific positions on the aromatic ring. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development.
The compound can be synthesized through various chemical reactions, including cross-coupling methods such as the Suzuki-Miyaura reaction, which utilizes boronic acids and palladium catalysts for arylation processes. The synthesis of related compounds has been documented in several studies, highlighting its versatility and importance in organic synthesis .
4-Bromo-6-(3-bromophenyl)pyrimidine can be classified as:
The synthesis of 4-Bromo-6-(3-bromophenyl)pyrimidine typically involves several steps, often utilizing palladium-catalyzed cross-coupling reactions. One notable method involves:
The reaction conditions often include:
The yield of 4-Bromo-6-(3-bromophenyl)pyrimidine can vary based on the specific conditions and reagents used, with reported yields ranging from moderate to good (40% to 85%) .
The molecular structure of 4-Bromo-6-(3-bromophenyl)pyrimidine features:
4-Bromo-6-(3-bromophenyl)pyrimidine can undergo various chemical reactions:
In a typical Suzuki reaction involving this compound, the following steps are observed:
The mechanism by which 4-Bromo-6-(3-bromophenyl)pyrimidine exerts its effects in biological systems is not fully elucidated but may involve:
Studies have shown that derivatives of similar pyrimidines exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for compounds like 4-Bromo-6-(3-bromophenyl)pyrimidine .
Relevant spectral data include:
4-Bromo-6-(3-bromophenyl)pyrimidine has several potential applications in scientific research:
The synthesis of 4-Bromo-6-(3-bromophenyl)pyrimidine (CAS: 1600945-93-4) relies on sequential functionalization of the pyrimidine core. A representative route begins with the preparation of halogenated intermediates via Ullmann-type coupling or Pd-catalyzed cross-coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine—a structural analog—is synthesized by reacting 4,6-dichloropyrimidine with 4-bromophenylboronic acid under Pd(0) catalysis, achieving yields >75% [1]. Subsequent regioselective bromination at the C4 position is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 80°C [3] [6].
Critical to this process is the protection/deprotection of reactive sites. The 2-chloropyrimidin-4-amine intermediate is often shielded via Boc-protection prior to bromination to prevent unwanted side reactions [3]. Final dehalogenation under controlled conditions (e.g., catalytic hydrogenation) yields the target compound. Optimization data indicate that maintaining reaction temperatures below 100°C and using nitrogen atmospheres significantly reduces debromination byproducts [6].
Table 1: Identity of 4-Bromo-6-(3-bromophenyl)pyrimidine
Property | Value |
---|---|
CAS No. | 1600945-93-4 |
Molecular Formula | C₁₀H₆Br₂N₂ |
Molecular Weight | 313.98 g/mol |
SMILES | BrC₁=CC(C₂=CC(Br)=NC=N₂)=CC=C₁ |
Suzuki-Miyaura cross-coupling is pivotal for introducing aryl groups to the brominated pyrimidine scaffold. Using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a model, Pd(PPh₃)₄ (5 mol%) with K₃PO₄ base in 1,4-dioxane/H₂O (4:1 v/v) at 80°C achieves 60–80% yields for electron-rich boronic acids [1] [4]. Key findings include:
Table 2: Optimization of Suzuki Coupling for Brominated Pyrimidines
Catalyst (5 mol%) | Base | Solvent | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60–80 |
Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70–80 |
Pd(OAc)₂/SPhos | K₂CO₃ | DMF | 40–50 |
Microwave-assisted Suzuki reactions (100°C, 20 min) further improve efficiency, reducing side-product formation from hydrolysis or homocoupling [4].
Regioselectivity in 4-Bromo-6-(3-bromophenyl)pyrimidine synthesis is governed by electronic effects. The C4 pyrimidine position is inherently electrophilic due to adjacent nitrogen atoms, facilitating preferential bromination over C2/C5 sites [1] [6]. Experimental approaches include:
Steric effects in 3-bromophenyl substituents further modulate reactivity. Computational studies (DFT/PBE0-D3BJ/def2-TZVP) confirm lower activation energies (ΔΔG‡ = −2.3 kcal/mol) for bromination at C4 versus C2 due to reduced steric congestion near the meta-bromophenyl group [4].
Crystallization efficiency of 4-Bromo-6-(3-bromophenyl)pyrimidine depends on solvent polarity and hydrogen-bonding capacity. Non-polar solvents (e.g., toluene) yield amorphous solids due to weak solute-solvent interactions, while hydrophobic solvents like n-hexane/ethyl acetate (9:1) produce crystals suitable for X-ray diffraction [1] [4]. Key observations:
| Table 3: Solvent Effects on Crystallization |
Solvent System | Purity (%) | Crystal Morphology |
---|---|---|
Toluene | 85 | Amorphous aggregates |
Acetonitrile | 90 | Needles |
n-Hexane/Ethyl Acetate | 98 | Prismatic crystals |
Slow cooling (0.5°C/min) from reflux temperatures in acetonitrile yields needle-like crystals with 98% purity, minimizing halogen-bonded impurities [1]. For large-scale processes, antisolvent crystallization using water/1,4-dioxane mixtures enhances yields by 22% compared to single-solvent methods [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3